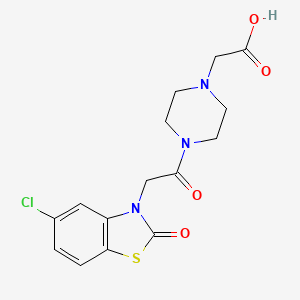
Tiaramide-N-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiaramide-N-acetic acid is a compound with the molecular formula C15H16ClN3O4S and a molecular weight of 369.823. It is known for its anti-inflammatory and analgesic properties and has been used in various medical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tiaramide-N-acetic acid typically involves the reaction of tiaramide with acetic acid under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but general methods for synthesizing similar compounds involve the use of catalysts and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. the production of acetic acid, a key component in the synthesis, involves the conversion of methane to syngas, which is then converted to acetic acid via methanol or dimethyl ether. This process is carried out using heterogeneous catalysts and specific reaction conditions to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tiaramide-N-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential effects on biological systems, including its anti-inflammatory and analgesic properties.
Medicine: Used in the development of pharmaceuticals for the treatment of pain and inflammatory disorders.
Industry: Employed in the production of various chemical products and as a component in industrial processes.
Mécanisme D'action
The mechanism of action of Tiaramide-N-acetic acid involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by inhibiting the production of inflammatory mediators and modulating pain signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with enzymes and receptors involved in inflammation and pain perception .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Tiaramide-N-acetic acid include:
Tiaramide: The parent compound, known for its anti-inflammatory and analgesic properties.
Acetic acid derivatives: Compounds with similar chemical structures and properties, used in various industrial and medical applications.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct anti-inflammatory and analgesic properties. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds, making it a valuable compound for scientific research and medical applications .
Propriétés
Numéro CAS |
82516-79-8 |
|---|---|
Formule moléculaire |
C15H16ClN3O4S |
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
2-[4-[2-(5-chloro-2-oxo-1,3-benzothiazol-3-yl)acetyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H16ClN3O4S/c16-10-1-2-12-11(7-10)19(15(23)24-12)8-13(20)18-5-3-17(4-6-18)9-14(21)22/h1-2,7H,3-6,8-9H2,(H,21,22) |
Clé InChI |
HPWKOVSOWPDYBK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(=O)O)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


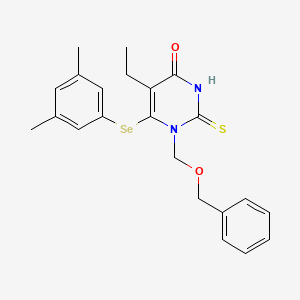
![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
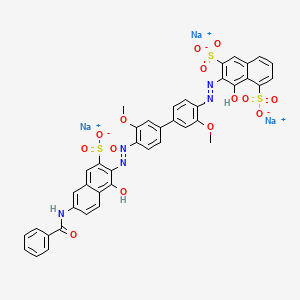
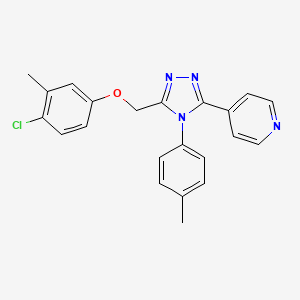

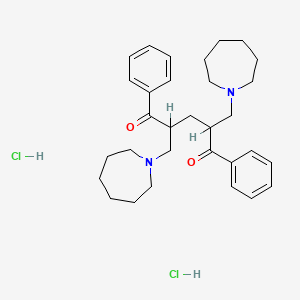
![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
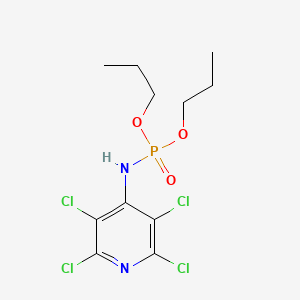
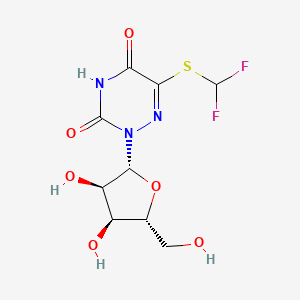
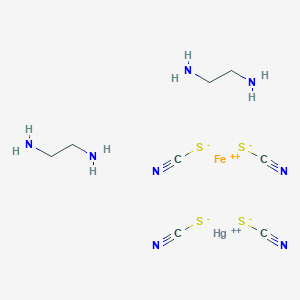
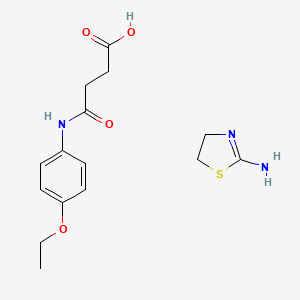
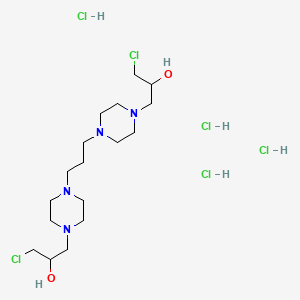
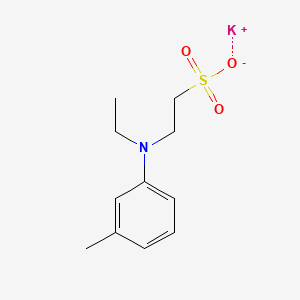
![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)
